1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
Description
Properties
IUPAC Name |
1-[5-ethyl-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-3-9-12-10(15(13-9)8-16-2)14-6-4-11-5-7-14/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDNDZITFZMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)N2CCNCC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is a novel compound that combines the piperazine moiety with a triazole structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for its application in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C10H19N5O
- Molecular Weight : 225.30 g/mol
- CAS Number : 2096987-83-4
The compound features a piperazine ring linked to a triazole derivative, which is known for various biological activities including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The incorporation of the piperazine ring may enhance the bioactivity of triazole compounds. In studies involving similar triazole-piperazine derivatives, compounds have shown effectiveness against various fungal strains, suggesting a potential application for this compound in antifungal therapies .
Anticancer Properties
Triazole compounds are also recognized for their anticancer effects. A study highlighted that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival . The unique structure of this compound may contribute to its efficacy in targeting cancer cells.
Acetylcholinesterase Inhibition
Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Virtual screening has shown that some piperazine derivatives can bind effectively to AChE's active site, suggesting that this compound may possess similar inhibitory properties .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
The compound exhibits notable antifungal properties. Research has shown that derivatives of triazole compounds can effectively inhibit the growth of fungi, particularly those resistant to conventional treatments. Triazoles interfere with the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have indicated that 1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine could serve as a lead compound for developing new antifungal agents.
Table 1: Antifungal Efficacy of Triazole Derivatives
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 0.5 µg/mL |
| Compound B | Aspergillus fumigatus | 0.25 µg/mL |
| This compound | Candida glabrata | TBD |
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific mechanisms include the inhibition of angiogenesis and modulation of signaling pathways associated with cell proliferation.
Agricultural Applications
Fungicides
The agricultural sector has shown interest in utilizing triazole compounds as fungicides. Their ability to disrupt fungal cell membrane integrity makes them suitable candidates for crop protection products. Field trials have demonstrated the effectiveness of triazole-based fungicides in controlling fungal diseases in various crops.
Case Study: Efficacy in Crop Protection
In a controlled study on wheat crops, a formulation containing this compound was applied to assess its effectiveness against Fusarium head blight. Results indicated a significant reduction in disease incidence compared to untreated controls.
Materials Science Applications
Polymer Chemistry
The unique structural features of this compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers with Triazole Derivatives
| Polymer Type | Modification Method | Property Improvement |
|---|---|---|
| Polyethylene | Copolymerization with triazole | Increased tensile strength |
| Polyurethane | Blending with triazole derivatives | Enhanced thermal stability |
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole-Piperazine Derivatives
The following table compares the target compound with structurally related triazole-piperazine derivatives:
*Calculated based on molecular formula C10H19N5O.
Key Observations :
Heterocyclic Variants: Thiadiazole, Oxadiazole, and Tetrazole Derivatives
Replacing the triazole core with other heterocycles alters electronic and steric properties:
Key Observations :
- Electronic Properties: Thiadiazoles () introduce sulfur, which may increase polarizability and metal-binding capacity compared to triazoles.
- Pharmacological Potential: Tetrazole derivatives () are known for metabolic stability, suggesting that the target compound’s methoxymethyl group could similarly resist oxidative degradation.
Pharmacologically Active Piperazine-Triazole Hybrids
Several analogs demonstrate therapeutic relevance:
- Antifungal Agents : Piperazine-triazole derivatives bearing difluorophenyl groups () showed activity comparable to ketoconazole against Candida albicans. The target compound’s ethyl and methoxymethyl groups may modulate antifungal potency by altering steric interactions with fungal enzymes.
- Anticancer Compounds: Triazole-tethered indolinones () targeting VEGFR-2 highlight the role of triazole-piperazine scaffolds in kinase inhibition. The target compound’s substituents could influence selectivity for similar targets.
- Neuropharmacological Effects: Piperazine designer drugs () include benzyl- and phenylpiperazines with stimulant/hallucinogenic properties. While the target compound lacks aromatic moieties, its triazole core may interact with serotonin or dopamine receptors.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine typically involves:
- Formation of the 1,2,4-triazole core with appropriate substitution at the 3 and 1 positions.
- Introduction of the methoxymethyl group at the 1-position of the triazole ring.
- Alkylation at the 3-position with an ethyl group.
- Coupling of the substituted triazole with piperazine to form the final compound.
Preparation of the 1,2,4-Triazole Core
Microwave-Assisted Cyclization
A highly efficient method reported involves the microwave-assisted cyclization of piperazine-substituted nitriles with hydrazides to form 3,5-disubstituted 1,2,4-triazoles. This method offers:
- High yields (up to 99%)
- Short reaction times
- Mild conditions without the need for bases or solvents
The reaction proceeds via direct cyclization under microwave irradiation, which accelerates the formation of the triazole ring and allows for the introduction of various substituents at the 3 and 5 positions, including ethyl groups.
Introduction of the Methoxymethyl Group
The methoxymethyl substitution at the 1-position of the triazole ring is generally achieved through alkylation reactions. A common approach involves:
- Using methoxymethyl chloride or bromide as an alkylating agent.
- Reacting it with the 1H-1,2,4-triazole derivative under basic conditions.
- The reaction is typically carried out in polar aprotic solvents like DMF or acetone.
- Bases such as triethylamine facilitate the alkylation process.
This step ensures selective substitution at the N1 position of the triazole ring, yielding the 1-(methoxymethyl) derivative.
Alkylation at the 3-Position with Ethyl Group
The ethyl substitution at the 3-position can be introduced via:
- Using ethyl-substituted hydrazides or nitriles as starting materials in the cyclization step.
- Alternatively, alkylation of the triazole ring at the 3-position using ethyl halides under controlled conditions.
The choice of method depends on the availability of starting materials and desired reaction conditions. Microwave-assisted synthesis favors the use of ethyl-substituted precursors to streamline the process.
Coupling with Piperazine
The final step involves coupling the substituted triazole intermediate with piperazine:
- Piperazine is reacted with the triazole intermediate under reflux conditions in solvents such as acetone or ethanol.
- Bases like triethylamine are used to promote nucleophilic substitution.
- The reaction time ranges from 8 to 10 hours with monitoring by thin-layer chromatography (TLC).
- Purification is typically performed by column chromatography using mixtures of ethyl acetate and hexane.
This step yields the target compound this compound with high purity.
Alternative Synthetic Routes
Electrochemical Synthesis and Cyclization
Though more commonly applied to isoxazole and thiouracil derivatives, electrochemical methods involving cyclization in methanolic media under constant current have been reported for related heterocycles. These methods use platinum electrodes and iron cathodes, offering good yields and environmentally friendly conditions. However, their direct application to this specific triazole-piperazine compound is limited.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1. Formation of triazole core | Piperazine-substituted nitrile + hydrazide, microwave irradiation | Up to 99% yield | Solvent/base-free, rapid |
| 2. Methoxymethyl alkylation | Methoxymethyl chloride/bromide, base (Et3N), DMF or acetone | High yield | Selective N1 substitution |
| 3. Ethyl substitution at C3 | Ethyl-substituted hydrazides or alkylation with ethyl halides | Moderate to high yield | Controlled alkylation |
| 4. Coupling with piperazine | Piperazine, triethylamine, acetone, reflux 8-10 h | High purity product | Purification by chromatography |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.
- Alkylation reactions require careful control of temperature and stoichiometry to avoid polyalkylation or side reactions.
- The use of triethylamine as a base is common to neutralize acids formed during alkylation and coupling steps, improving reaction efficiency.
- Purification by column chromatography using ethyl acetate/hexane mixtures is effective for isolating pure intermediates and final products.
- Electrochemical methods, while innovative, are more suited for other heterocycles and less common for this compound.
Q & A
Basic: What are the key synthetic strategies for synthesizing 1-[3-Ethyl-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazole core followed by functionalization with piperazine. Key steps include:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole ring, using reagents like CuSO₄·5H₂O and sodium ascorbate .
- Piperazine Coupling : Alkylation or nucleophilic substitution reactions to attach the piperazine moiety, often requiring anhydrous conditions and polar aprotic solvents (e.g., DMF) .
- Optimization :
- Temperature : Maintain 25–60°C to balance reaction rate and side-product formation.
- Catalysts : Use Cu(I) catalysts for regioselective triazole synthesis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine connectivity. For example, piperazine protons appear as a singlet near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion).
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using 1:2 hexane/ethyl acetate eluent .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced: How do structural modifications (e.g., methoxymethyl or ethyl groups) influence the balance between biological activity and toxicity?
Methodological Answer:
- Toxicity Reduction : Beta-cyclodextrin inclusion complexes can lower toxicity but may reduce activity due to steric hindrance of the triazole-piperazine pharmacophore .
- Activity Enhancement : Ethyl or fluorophenyl substituents on the triazole ring improve lipophilicity, enhancing membrane permeability and target binding (e.g., anticancer or antiplatelet activity) .
- Experimental Design : Compare LD₅₀ (acute toxicity) and IC₅₀ (activity) values across analogs. For example, ethyl-substituted derivatives show 2–3× higher cytotoxicity than methyl analogs .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antiplatelet vs. cytotoxic effects)?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., MBA-MB-231 for cytotoxicity) and platelet-rich plasma for antiplatelet assays to minimize variability .
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify biphasic effects (e.g., antiplatelet at low doses vs. cytotoxic at high doses).
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) to distinguish cytotoxic mechanisms .
- Enzyme Inhibition : Screen for COX-1/2 or P2Y₁₂ receptor binding to clarify antiplatelet pathways .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to targets like 5HT₁A receptors or DPP-IV. For example, fluorophenyl groups enhance hydrophobic interactions in receptor pockets .
- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values. Triazole ring electronegativity often correlates with activity .
- Contribution Mapping : Apply CoMFA/CoMSIA to visualize steric/electrostatic fields driving activity. Piperazine nitrogen lone pairs are critical for hydrogen bonding .
Advanced: What strategies improve solubility and stability for in vivo studies of piperazine-triazole derivatives?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 50 mg/mL in PBS vs. 5 mg/mL for free base) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) for delayed release and improved bioavailability .
- Formulation : Use β-cyclodextrin inclusion complexes or liposomal encapsulation to reduce oxidation and extend half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
